molecular formula C11H18ClNO2 B13514838 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride

3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride

Cat. No.: B13514838
M. Wt: 231.72 g/mol
InChI Key: DJZLFIGCPUCJLW-UHFFFAOYSA-N
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Description

3-({Bicyclo[222]oct-5-en-2-yl}amino)propanoic acid hydrochloride is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclic Intermediate: The bicyclic structure is synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Amination: The resulting bicyclic compound undergoes amination using an appropriate amine, such as propylamine, under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)butanoic acid hydrochloride
  • 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)ethanoic acid hydrochloride

Uniqueness

3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride is unique due to its specific bicyclic structure and the length of its carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

3-(2-bicyclo[2.2.2]oct-5-enylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c13-11(14)5-6-12-10-7-8-1-3-9(10)4-2-8;/h1,3,8-10,12H,2,4-7H2,(H,13,14);1H

InChI Key

DJZLFIGCPUCJLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1CC2NCCC(=O)O.Cl

Origin of Product

United States

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